molecular formula C12H10FNO3 B8196403 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Cat. No.: B8196403
M. Wt: 235.21 g/mol
InChI Key: YFQDXHODXTURHY-UHFFFAOYSA-N
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Description

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a synthetic organic compound that belongs to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons that have unique structural and electronic properties, making them of interest in various fields of research, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the indacene framework.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Cyclization: Formation of the tetrahydro-s-indacenone core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one can undergo various chemical reactions, including:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the fluorine atom with other substituents.

    Oxidation: Further oxidation of the indacene core.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

    Oxidation: Use of oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of 2-Fluoro-8-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one.

    Substitution: Formation of various substituted indacenes.

    Oxidation: Formation of oxidized indacene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying biological processes involving nitro and fluorine groups.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Use in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-8-nitroindacene
  • 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one
  • 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Uniqueness

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-8-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-9-5-7-4-6-2-1-3-8(6)11(14(16)17)10(7)12(9)15/h4,9H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQDXHODXTURHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(=O)C(C3)F)C(=C2C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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